3-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6,7,8,9-tetrahydro-2H-thiazolo[2,3-b]quinazolin-5(3H)-one
Beschreibung
This compound is a synthetic heterocyclic molecule featuring a thiazolo[2,3-b]quinazolin-5-one core fused with a piperazine moiety substituted by a 4-fluorophenyl group. The structure combines a bicyclic thiazoloquinazolinone system, which is rare in natural products but prevalent in synthetic medicinal chemistry, with a piperazine-2-oxoethyl side chain.
Eigenschaften
IUPAC Name |
3-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-2,3,6,7,8,9-hexahydro-[1,3]thiazolo[2,3-b]quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN4O2S/c23-15-5-7-16(8-6-15)25-9-11-26(12-10-25)20(28)13-17-14-30-22-24-19-4-2-1-3-18(19)21(29)27(17)22/h5-8,17H,1-4,9-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIJBNPYPIJYQAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)N3C(CSC3=N2)CC(=O)N4CCN(CC4)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 3-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6,7,8,9-tetrahydro-2H-thiazolo[2,3-b]quinazolin-5(3H)-one is a novel thiazoloquinazoline derivative that has garnered interest due to its potential pharmacological properties. This article explores its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C21H23FN4O3S
- Molecular Weight : 414.49 g/mol
- CAS Number : 1111161-58-0
The presence of the thiazole and quinazoline rings contributes to its biological activity, particularly in terms of anticancer and anticonvulsant properties.
Antitumor Activity
Research indicates that thiazole-containing compounds often exhibit significant anticancer effects. The compound has been evaluated for its cytotoxicity against various cancer cell lines.
The structure-activity relationship (SAR) analysis suggests that the electron-donating groups on the phenyl ring enhance the cytotoxic activity of the compound. Additionally, the presence of the fluorine atom on the piperazine moiety may contribute to its potency by improving lipophilicity and receptor binding affinity.
Anticonvulsant Activity
Thiazole derivatives have also demonstrated anticonvulsant properties. In animal models, compounds similar to the one discussed have shown effectiveness in reducing seizure activity.
This suggests that modifications to the thiazole structure can lead to enhanced anticonvulsant effects, potentially making it a candidate for further development in epilepsy treatment.
The exact mechanism through which this compound exerts its biological effects remains under investigation. However, several hypotheses include:
- Inhibition of Enzymatic Activity : The thiazole moiety may inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Interaction : The piperazine group might enhance binding to neurotransmitter receptors, contributing to anticonvulsant effects.
- Induction of Apoptosis : Some studies suggest that thiazole derivatives can induce apoptosis in cancer cells through mitochondrial pathways.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds:
- Anticancer Studies : A study evaluated a series of thiazole derivatives for their anticancer properties and found that modifications significantly affected their IC50 values against various cancer cell lines, emphasizing the importance of structural components like the phenyl and piperazine rings .
- Anticonvulsant Research : In a study focusing on thiazole derivatives, researchers reported significant reductions in seizure frequency in animal models treated with these compounds .
Wissenschaftliche Forschungsanwendungen
Anticonvulsant Activity
Research has indicated that thiazole and quinazoline derivatives exhibit significant anticonvulsant properties. The structural components of this compound suggest it may interact with neurotransmitter systems involved in seizure activity. For instance, studies have shown that similar compounds with thiazole moieties have demonstrated effectiveness in picrotoxin-induced convulsion models, indicating potential for further exploration in epilepsy treatment .
Antitumor Properties
The compound's structure suggests it may possess anticancer activity. Thiazole and quinazoline derivatives have been studied for their ability to inhibit cancer cell proliferation across various cell lines. For example, compounds with similar scaffolds have shown promising results against breast cancer (MCF-7) and prostate cancer (PC3) cell lines . The presence of the 4-fluorophenyl group may enhance its interaction with specific molecular targets within cancer cells.
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| MCF-7 | 5.71 | Higher efficacy than 5-fluorouracil (IC50 6.14 µM) |
| PC3 | Varies | Potential for further investigation |
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. The presence of electron-withdrawing groups like fluorine has been associated with increased biological activity in similar compounds . The SAR analysis of related thiazole derivatives indicates that modifications at specific positions can significantly enhance their pharmacological properties.
Neuropharmacology
Given the piperazine moiety's known effects on central nervous system activity, this compound could be explored for its neuropharmacological applications. Compounds containing piperazine rings have been linked to various neurological effects, including anxiolytic and antidepressant activities . The interaction of this compound with serotonin and dopamine receptors could be a focal point for future studies.
Synthesis and Characterization
The synthesis of this compound involves multi-step reactions that incorporate various chemical transformations, including cyclization and functional group modifications. Detailed methodologies have been documented, showcasing the importance of precise conditions to achieve desired yields and purity levels .
Synthesis Overview:
- Starting materials include piperazine derivatives and thiazole precursors.
- Reaction conditions typically involve solvents like dichloromethane and catalysts such as triethylamine.
- Characterization techniques include NMR spectroscopy and X-ray crystallography to confirm structural integrity.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural Analogues and Core Heterocycles
The compound’s thiazolo[2,3-b]quinazolinone core distinguishes it from other heterocyclic systems in the evidence:
- Thiazole-Pyrazolo-Pyrimidine Hybrids (): Example 76 in features a pyrazolo[3,4-d]pyrimidine core linked to a thiophene-morpholine group.
- Triazolone-Piperazine Derivatives (): These compounds (e.g., entries f and g) include a triazolone core with extended piperazine-phenyl chains. The triazolone ring is smaller and less conjugated than the thiazoloquinazolinone system, which may limit π-π stacking interactions critical for target binding .
Key Structural Differences:
*Molecular weight data inferred from and .
Piperazine Derivatives and Fluorination Effects
Piperazine is a common pharmacophore in CNS and anticancer agents. The target compound’s 4-fluorophenyl-piperazine moiety contrasts with analogues in and , which feature 2-fluorobenzoyl or hydroxylphenyl groups:
- 4-(2-Fluorobenzoyl)-Piperazinium Trifluoroacetate (): This compound has a fluorobenzoyl group at the piperazine’s 4-position. The ortho-fluorine may sterically hinder interactions compared to the para-fluorine in the target compound, altering receptor affinity .
- Ortho-substitution () may reduce conformational flexibility .
Pharmacological Implications (Inferred)
- Anticancer Activity: Thiazoloquinazolinones are known for kinase inhibition. The fluorophenyl group may enhance selectivity compared to non-fluorinated analogues (e.g., Dendrobium’s non-synthetic alkaloids in ) .
- CNS Modulation : Piperazine-fluorophenyl motifs are prevalent in antipsychotics (e.g., aripiprazole). The target compound’s bulkier core might reduce blood-brain barrier penetration compared to smaller triazolones in .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
